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Compound of Interest

Compound Name: (Chloromethyl)(triphenyl)silane

Cat. No.: B1606326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(Chloromethyl)(triphenyl)silane. Due to the limited availability of directly published

experimental spectra for this specific compound, this guide presents predicted data based on

the analysis of structurally similar compounds. The methodologies for obtaining such

spectroscopic data are also detailed.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for (Chloromethyl)(triphenyl)silane. Mass spectrometry (MS) data is

also discussed.

Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (Chloromethyl)
(triphenyl)silane.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 - 3.7 Singlet 2H -CH₂Cl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1606326?utm_src=pdf-interest
https://www.benchchem.com/product/b1606326?utm_src=pdf-body
https://www.benchchem.com/product/b1606326?utm_src=pdf-body
https://www.benchchem.com/product/b1606326?utm_src=pdf-body
https://www.benchchem.com/product/b1606326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| ~7.3 - 7.6 | Multiplet | 15H | Phenyl-H |

Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for (Chloromethyl)(triphenyl)silane.

Chemical Shift (δ) ppm Assignment

~30 - 35 -CH₂Cl

| ~128 - 136 | Phenyl-C |

Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for (Chloromethyl)(triphenyl)silane.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Medium Aliphatic C-H stretch

~1430, ~1100 Strong Si-Phenyl

~1600 - 1450 Medium to Weak C=C Aromatic ring stretch

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data
In a mass spectrum of (Chloromethyl)(triphenyl)silane, the molecular ion peak [M]⁺ would be

expected. Due to the presence of the chlorine atom, a characteristic [M+2]⁺ isotope peak with

an intensity of about one-third of the [M]⁺ peak would also be observed. Common

fragmentation patterns for organosilanes involve the cleavage of the Si-C bonds. For

(Chloromethyl)(triphenyl)silane, fragmentation would likely involve the loss of the

chloromethyl group or phenyl groups.

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the solid (Chloromethyl)(triphenyl)silane in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Ensure the solid is fully dissolved, using gentle vortexing if necessary.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90°

pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger spectral width (e.g., 0-200

ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of

¹³C, a greater number of scans is required.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of (Chloromethyl)(triphenyl)silane in a volatile solvent like

methylene chloride.

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the clean, empty sample compartment.
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Place the salt plate with the sample film in the spectrometer and acquire the sample

spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

For a solid sample like (Chloromethyl)(triphenyl)silane, direct insertion probe (DIP) with

electron ionization (EI) is a common method.

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas

chromatograph (GC-MS).

Data Acquisition:

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular

ion and its fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of

(Chloromethyl)(triphenyl)silane using the discussed spectroscopic methods.
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Spectroscopic analysis workflow for structural confirmation.
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[https://www.benchchem.com/product/b1606326#spectroscopic-data-for-chloromethyl-
triphenyl-silane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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